Atuzaginstat hydrochloride, also known as COR388, is a novel small molecule drug developed primarily for the treatment of Alzheimer’s disease. It functions as a gingipain inhibitor, targeting specific proteolytic enzymes produced by the bacterium Porphyromonas gingivalis, which has been implicated in both periodontal disease and the pathogenesis of Alzheimer’s disease. The compound is characterized by its ability to penetrate the blood-brain barrier, making it a candidate for addressing neurodegenerative conditions linked to bacterial infections.
Atuzaginstat was initially developed by Cortexyme, Inc., a biopharmaceutical company focused on diseases associated with neurodegeneration. The drug is currently under investigation in clinical trials, particularly the GAIN trial, which evaluates its efficacy and safety in patients with mild to moderate Alzheimer’s disease .
The synthesis of atuzaginstat hydrochloride involves several key steps typical for small molecule drug development. While detailed proprietary methods are not publicly disclosed, the general approach includes:
The molecular formula of atuzaginstat is with a CAS registry number of 2211981-76-7 . The synthesis process must ensure high purity and bioavailability, critical for its therapeutic efficacy.
Atuzaginstat's molecular structure features a complex arrangement that includes fluorinated groups, which enhance its pharmacokinetic properties. The structure can be represented as follows:
The InChIKey for atuzaginstat is OLIMBXKACVCIMM-HNNXBMFYSA-N . This unique identifier aids in database searches and chemical information retrieval.
Atuzaginstat primarily undergoes reactions associated with its interaction with gingipains:
The binding kinetics indicate an IC50 value of less than 50 picomolar, demonstrating potent inhibitory activity against gingipains . This strong interaction suggests a significant therapeutic potential in reducing bacterial virulence and associated neurotoxicity.
Atuzaginstat functions by inhibiting the activity of gingipains secreted by Porphyromonas gingivalis. The mechanism involves:
Relevant data from elemental analysis indicates:
Atuzaginstat is primarily being investigated for its potential applications in treating Alzheimer’s disease by targeting underlying bacterial infections linked to neurodegeneration. Its scientific uses include:
The "pathogen hypothesis" posits that chronic infections drive Alzheimer's disease (AD) neuropathology, with Porphyromonas gingivalis—a keystone periodontal pathogen—implicated as a primary etiological agent. This gram-negative anaerobe invades the brain via cranial nerves or systemic circulation, where its virulence factors (particularly gingipains) trigger amyloid-beta (Aβ) accumulation, tau pathology, and neuroinflammation [1] [4]. Epidemiologically, individuals with advanced periodontal disease exhibit a 6-fold accelerated cognitive decline and increased cerebral Aβ deposition, as quantified by ¹¹C-PiB PET imaging [1]. Notably, P. gingivalis DNA and gingipains are detected in >80% of postmortem AD brains and cerebrospinal fluid (CSF), correlating with tau protein levels [1] [4].
P. gingivalis infection directly modulates Aβ and tau pathophysiology through two parallel mechanisms:
Table 1: P. gingivalis Mechanisms in AD Pathogenesis
Mechanism | Observed Effect | Experimental Model |
---|---|---|
Aβ entrapment of bacteria | Increased Aβ42 deposition; bacterial survival reduction | 5XFAD transgenic mice [1] |
Gingipain-mediated tau cleavage | Tau fragmentation; NFT acceleration | Human neuron cultures [4] |
Brain invasion | Detectable bacterial DNA in CSF/hippocampus | Oral infection models [1] |
Aβ42’s role in innate immunity is evolutionarily conserved. In vitro, Aβ42 exhibits potent broad-spectrum antimicrobial activity against 8 common pathogens (including P. gingivalis), surpassing the canonical antimicrobial peptide LL-37 in efficacy [1]. In vivo, intracerebral Salmonella typhimurium infection in 5XFAD mice accelerates Aβ deposition but increases survival compared to wild-type or APP-knockout mice, confirming Aβ’s protective function [1]. This dual role explains Aβ’s physiological presence in cognitively normal individuals and its pathological accumulation during unresolved infections—a cornerstone of the pathogen hypothesis [1].
Gingipains (lysine- and arginine-specific cysteine proteases) drive neurodegeneration through proteolytic disruption of neuronal integrity and inflammatory cascades. P. gingivalis-infected neurons exhibit synapse loss, cytoskeletal disintegration, and cell death in vitro, phenotypes rescued by gingipain inhibition [4] [6].
Gingipains directly and indirectly promote tau pathology:
Table 2: Gingipain-Mediated Neurotoxic Pathways
Target | Effect of Gingipain Activity | Consequence |
---|---|---|
Tau protein | Cleavage at lysine residues; hyperphosphorylation | NFT formation [6] |
Synaptic proteins (PSD-95) | Proteolytic degradation | Synapse loss [4] |
PD-L1 immune checkpoint | Upregulation (blocked by atuzaginstat) | Immune evasion [6] |
Gingipains fragment ApoE—a critical lipid transporter and AD genetic risk modulator:
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7